molecular formula C8H13BrO3 B8751823 tert-Butyl 3-bromo-2-oxobutanoate CAS No. 61964-76-9

tert-Butyl 3-bromo-2-oxobutanoate

Cat. No.: B8751823
CAS No.: 61964-76-9
M. Wt: 237.09 g/mol
InChI Key: YNUGBNHGGVQACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₈H₁₃BrO₃, with a molecular weight of approximately 237.09 g/mol. The tert-butyl group imparts steric bulk, while the bromine and oxo groups enhance electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions .

The tert-butyl ester’s stability and solubility profile (likely low water solubility due to the hydrophobic tert-butyl group) may make it preferable in controlled reaction environments .

Properties

CAS No.

61964-76-9

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

tert-butyl 3-bromo-2-oxobutanoate

InChI

InChI=1S/C8H13BrO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5H,1-4H3

InChI Key

YNUGBNHGGVQACP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 3-bromo-2-oxobutanoate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Stability Concerns
This compound C₈H₁₃BrO₃ ~237.09 Ester, bromo, oxo Electrophilic substitution; prone to hydrolysis under acidic conditions Sensitive to strong acids/bases
Methyl 3-bromo-2-oxobutanoate C₅H₇BrO₃ 195.02 Ester, bromo, oxo Higher reactivity due to less steric bulk Less stable than tert-butyl esters
tert-Butyl 2-oxobutanoate C₈H₁₄O₃ 158.20 Ester, oxo Enolate formation for C–C bond formation Stable under neutral conditions
Ethyl 3-bromo-2-oxopropanoate C₅H₇BrO₃ 195.02 Ester, bromo, oxo Similar alkylation potential, lower steric hindrance More volatile than tert-butyl derivatives

Key Comparative Insights

Reactivity The bromo and oxo groups in this compound make it highly electrophilic, facilitating nucleophilic attacks at the β-carbon. This contrasts with non-brominated esters (e.g., tert-butyl 2-oxobutanoate), which primarily undergo enolate-mediated reactions . Compared to methyl or ethyl esters, the tert-butyl group reduces reactivity due to steric hindrance, slowing hydrolysis but enhancing selectivity in reactions .

Stability and Safety Like tert-butyl alcohol (), tert-butyl esters are flammable and may decompose under strong acids to release flammable gases (e.g., isobutylene) . Brominated compounds often pose toxicity risks (e.g., skin/eye irritation) similar to those noted for tert-butyl alcohol in , though specific data on this ester are lacking.

Synthetic Utility The tert-butyl ester’s stability under basic conditions makes it preferable for multi-step syntheses over methyl esters, which hydrolyze more readily. In contrast, methyl 3-bromo-2-oxobutanoate () is more reactive in SN2 reactions due to lower steric hindrance .

Research Findings

  • Thermal Stability: Tert-butyl derivatives generally decompose above 150°C, as seen in tert-butyl alcohol’s flammability profile (). The bromine atom in this compound may lower thermal stability compared to non-halogenated analogues.
  • This contrasts with methyl or ethyl esters, which have moderate solubility in polar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.